H-Gly-D-Phe-Arg-OH

描述

“H-Gly-D-Phe-Arg-OH” is a tetrapeptide that has been evaluated for its effects in various studies . It is a synthetic derivative of dermorphine, a highly active opioid heptapeptide isolated from the skin of amphibians . The tetrapeptide has shown potent analgesic activity and selective action on μ-opioid receptors .

Synthesis Analysis

The synthesis of peptides like “H-Gly-D-Phe-Arg-OH” often involves solid-phase peptide synthesis, a method that allows for the assembly of peptides in a stepwise manner . The synthesis process can be complex and requires careful control of conditions to ensure the correct sequence and structure of the peptide .

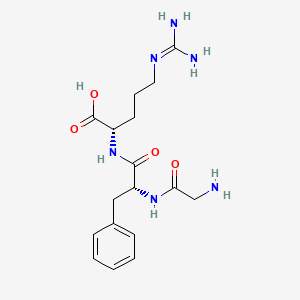

Molecular Structure Analysis

The molecular structure of “H-Gly-D-Phe-Arg-OH” is determined by the sequence of its amino acids and the bonds between them. The peptide’s structure can be analyzed using tools like PepDraw , which can draw the peptide’s primary structure and calculate theoretical peptide properties .

Chemical Reactions Analysis

The chemical reactions involving “H-Gly-D-Phe-Arg-OH” are likely to be complex and dependent on the specific conditions of the reaction. The peptide’s reactivity can be influenced by factors such as its structure, the presence of functional groups, and the conditions of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Gly-D-Phe-Arg-OH” can be influenced by factors such as its structure, the nature of its amino acids, and the conditions under which it is studied . For example, peptides can self-assemble into nanostructures and hydrogels, which can have a range of applications in nanomedicine .

科学研究应用

阿片类活性

- 相关肽 H-Tyr-D-Arg-Phe-Gly-OH 已显示出显着的抗伤害感受和阿片受体亲和力,促使其具有强大且持久的阿片类活性。这些发现表明其在疼痛管理和阿片类研究中具有潜在作用 (Sato 等人,1987).

肽合成和固相合成

- 在一项关于髓鞘蛋白脑炎片段的研究中,H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH 使用固相合成合成,突出了其在肽合成研究中的作用 (Suzuki 和 Sasaki,1973).

与苯丙氨酸的化学反应

- 已经研究了 OH 自由基与游离和肽形式(包括 Gly-Phe-Gly)中的苯丙氨酸的反应,证明了其在理解不同环境中氨基酸化学行为方面的重要性 (Galano 和 Cruz-Torres,2008).

肽中的无规卷曲化学位移

- 已经研究了无序线性肽(包括 H-Gly-Gly-X-Gly-Gly-OH)的质子化学位移,提供了对“无规卷曲”肽的结构和行为的见解 (Merutka、Dyson 和 Wright,1995).

肽中的构效关系

- 分析了阿片啡的构效关系,阿片啡是一种肽,包括序列 H-Gln-Arg-Phe-Ser-Arg-OH,突出了某些残基在其生物活性中的重要性 (Rosa 等人,2012).

酶促肽合成

- 三肽 Bz-Arg-Gly-Asp(-OMe)-OH 以酶促方式合成,说明了 H-Gly-D-Phe-Arg-OH 相关肽在酶催化肽合成中的应用 (So、Shin 和 Kim,2000).

圆二色性研究

- 已经对包括 H-Gly-Phe-(Gly)n-Trp-Gly-OH 在内的共寡肽进行了圆二色性研究,提供了对这些肽构象性质的见解 (Rizzo 等人,1977).

肽抑制凝血酶

- 已经合成并测试了肽衍生的凝血酶过渡态类似物抑制剂,例如 H-D-Phe-Pro-Arg-Gly-OH,表明了这些肽的潜在治疗应用 (Jetten 等人,1995).

胶原脯氨酸羟化

- 肽激素缓激肽,包括序列 H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH,作为胶原脯氨酸羟化酶的底物,这对于理解胶原生物合成很重要 (Rhoads 和 Udenfriend,1969).

肽合成和修饰

- 合成了与 H-Gly-D-Phe-Arg-OH 相关的肽 H-Val-Val-Val-Pro-Pro-Phe-Leu-OH,并研究了其味觉特性,有助于理解肽合成和感觉知觉 (Shinoda、Okai 和 Fukui,1986).

作用机制

未来方向

The future directions for research on “H-Gly-D-Phe-Arg-OH” and similar peptides could include further exploration of their potential applications in nanomedicine . This could involve studying their self-assembly properties, their interactions with biological receptors, and their potential as drug delivery systems .

属性

IUPAC Name |

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-10-14(24)22-13(9-11-5-2-1-3-6-11)15(25)23-12(16(26)27)7-4-8-21-17(19)20/h1-3,5-6,12-13H,4,7-10,18H2,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVSYVJDPCIHH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-D-Phe-Arg-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。